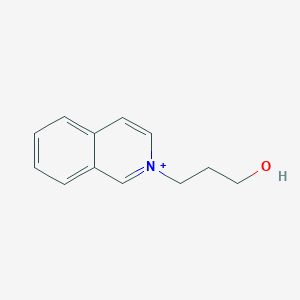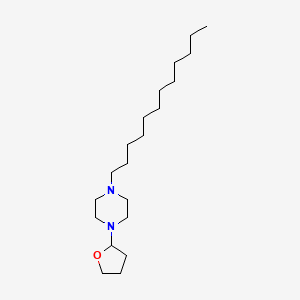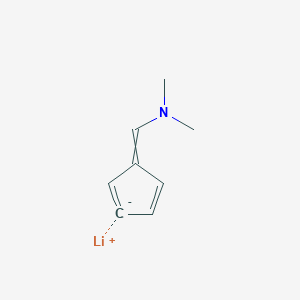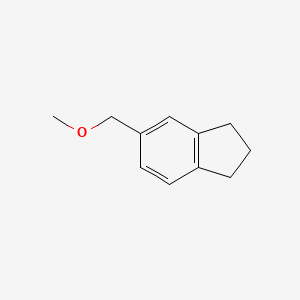
4,4'-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride is a synthetic organic compound that belongs to the class of bis-pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by an ethene bridge, with each pyridinium ring further substituted with a propyl group. The dichloride indicates the presence of two chloride ions associated with the compound. This structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride typically involves the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge between two pyridine rings. This can be achieved through a reaction between 4-vinylpyridine and a suitable coupling agent under controlled conditions.
Quaternization: The next step involves the quaternization of the pyridine rings. This is done by reacting the ethene-bridged pyridine compound with propyl halide (such as propyl chloride) in the presence of a base to form the quaternary ammonium salt.
Formation of Dichloride Salt: Finally, the quaternary ammonium salt is treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction may yield pyridine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The ethene bridge and propyl groups play a crucial role in determining the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide: Similar structure but with methyl groups instead of propyl groups and iodide ions instead of chloride ions.
1,2-Bis(4-pyridyl)ethane: Lacks the quaternary ammonium groups and chloride ions.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride is unique due to its specific substitution pattern and the presence of propyl groups, which impart distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
114068-87-0 |
|---|---|
Molekularformel |
C18H24Cl2N2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
1-propyl-4-[2-(1-propylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H24N2.2ClH/c1-3-11-19-13-7-17(8-14-19)5-6-18-9-15-20(12-4-2)16-10-18;;/h5-10,13-16H,3-4,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LFCWMKWAFGNARB-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)




![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

